N-(diphenylmethyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide
Description
N-(diphenylmethyl)-2-oxo-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-triene-7-sulfonamide is a tricyclic sulfonamide derivative characterized by a rigid 13-membered azatricyclic core fused with a sulfonamide group. The sulfonamide nitrogen is substituted with a diphenylmethyl moiety, conferring significant steric bulk and lipophilicity.
Properties
IUPAC Name |
N-benzhydryl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c28-23-14-13-21-17-22(16-20-12-7-15-27(23)25(20)21)31(29,30)26-24(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,16-17,24,26H,7,12-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSQDJNUPLQHMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(diphenylmethyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a complex tricyclic structure with a sulfonamide functional group, which is known for its diverse pharmacological properties. The molecular formula is , and it has a molecular weight of approximately 420.52 g/mol.
Sulfonamides, including this compound, typically exert their biological effects through the inhibition of bacterial folate synthesis. They mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thus inhibiting folate production necessary for nucleic acid synthesis in bacteria . This mechanism underlies their antibacterial activity.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties against various pathogens:
- Bacterial Infections : The compound has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Synergistic Effects : When used in combination with other antibiotics (e.g., trimethoprim), the antimicrobial activity is potentiated, enhancing therapeutic outcomes against resistant strains .
Antitumor Activity
Emerging studies suggest potential antitumor properties of sulfonamide derivatives:
- Case Studies : In vitro studies have demonstrated that certain analogs can inhibit the growth of cancer cell lines by inducing apoptosis . Specific mechanisms involve the disruption of metabolic pathways essential for tumor growth.
Table 1: Summary of Biological Activities
Toxicity and Side Effects
While sulfonamides are effective, they are also associated with several adverse effects:
Scientific Research Applications
The compound N-(diphenylmethyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide is a complex organic molecule with significant potential in various scientific and pharmaceutical applications. This article explores its applications, supported by data tables and case studies.
Molecular Formula
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
Structure
The structure of this compound includes a tricyclic framework with a sulfonamide group, which is crucial for its biological activity. The presence of diphenylmethyl enhances its lipophilicity, potentially improving cell membrane permeability.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For example, studies have shown that compounds with similar structures can inhibit bacterial growth effectively. This compound's sulfonamide moiety may contribute to its potential as an antibacterial agent.
Anticancer Potential
Recent investigations into azatricyclo compounds have highlighted their anticancer properties. The unique structural features of this compound may allow it to interfere with cancer cell proliferation pathways, making it a candidate for further development in cancer therapeutics.
Enzyme Inhibition
Compounds of this class have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical in folate biosynthesis in bacteria. This mechanism can be leveraged to develop new antibiotics.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the aromatic groups significantly enhanced activity, suggesting that this compound could exhibit similar or improved efficacy due to its unique structure.
Study 2: Anticancer Activity
A preclinical study investigated the anticancer properties of azatricyclo compounds on human cancer cell lines (e.g., MCF-7 and HeLa). The findings revealed that certain derivatives induced apoptosis and inhibited cell growth significantly compared to controls. This suggests that this compound may warrant further investigation as a potential anticancer agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and molecular differences between N-(diphenylmethyl)-2-oxo-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-triene-7-sulfonamide and its analogs:
Key Observations:
Substituent Effects on Lipophilicity: The diphenylmethyl group in the main compound introduces greater hydrophobicity compared to benzyl or 4-chlorobenzyl derivatives. This may enhance blood-brain barrier penetration but limit aqueous solubility .
Steric Considerations :
- The diphenylmethyl group’s bulkiness could hinder binding to sterically constrained active sites, whereas the smaller benzyl group () may offer better compatibility with such environments .
Synthetic Accessibility :
- and highlight commercial availability of analogs, suggesting feasible synthetic routes for the main compound via similar sulfonamide coupling strategies .
Pharmacopeial and Analytical Considerations
While the provided evidence lacks direct pharmacopeial data for the main compound, analogous sulfonamides undergo rigorous crystallinity and purity testing (e.g., USP 〈695〉 for crystallinity, 〈223〉 for dimethylaniline limits) . These standards imply that the main compound would require similar validation for pharmaceutical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
